molecular formula C21H15BiO9 B12671037 Bismuth salicylate CAS No. 5798-98-1

Bismuth salicylate

Cat. No.: B12671037
CAS No.: 5798-98-1
M. Wt: 620.3 g/mol
InChI Key: REKWPXFKNZERAA-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bismuth subsalicylate typically involves the reaction of bismuth nitrate with salicylic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired bismuth salt. The process can be summarized as follows:

Industrial Production Methods

Industrial production of bismuth subsalicylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. Mechanochemical synthesis is also explored as an environmentally friendly alternative, reducing the use of solvents and energy consumption .

Chemical Reactions Analysis

Scientific Research Applications

Gastrointestinal Disorders

Bismuth salicylate is primarily indicated for conditions such as:

  • Diarrhea : Effective in treating both acute and chronic diarrhea, especially infectious types like traveler's diarrhea.
  • Indigestion : It alleviates symptoms such as nausea, heartburn, and abdominal discomfort.

A systematic review indicated that subjects treated with this compound had 3.5 times greater odds of preventing traveler's diarrhea compared to placebo . Additionally, it provided faster relief from symptoms of indigestion in a controlled study .

ApplicationEfficacyStudy Reference
Traveler's Diarrhea3.5 times more effective than placebo
Indigestion ReliefFaster symptom relief than placebo

Helicobacter pylori Infection

This compound is also used off-label as part of a quadruple therapy regimen for eradicating Helicobacter pylori, a bacterium implicated in peptic ulcers. Studies show that when combined with a proton pump inhibitor and antibiotics, it can achieve eradication rates of up to 90% .

Potential Role in COVID-19 Treatment

Recent case reports suggest that this compound may have therapeutic benefits for patients with COVID-19 pneumonia. In retrospective analyses, patients treated with this compound showed significant improvements in oxygen requirements without any adverse effects .

Case Study 1: Treatment of Traveler's Diarrhea

A clinical trial involving 48 adults demonstrated that those treated with this compound experienced faster relief from symptoms compared to those receiving placebo. Participants rated their symptoms before and after treatment, showing significant improvement .

Case Study 2: COVID-19 Pneumonia

Two patients with severe COVID-19 pneumonia received this compound alongside standard treatments. Both showed marked improvement in oxygenation after the administration of this compound, suggesting its potential as an adjunct therapy .

Comparison with Similar Compounds

Biological Activity

Bismuth salicylate (BSS) is a compound widely recognized for its therapeutic properties, particularly in gastrointestinal disorders. Its biological activity encompasses antimicrobial effects, anti-inflammatory actions, and cytoprotective properties, making it a valuable agent in treating conditions such as diarrhea and peptic ulcers. This article delves into the mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its clinical significance.

This compound acts primarily through several mechanisms:

  • Antimicrobial Activity : BSS exhibits significant antimicrobial properties against a variety of pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella, Shigella, and Campylobacter in a dose-dependent manner. Studies have shown reductions in viable bacterial counts by 2 to 6 logs when exposed to concentrations of BSS ranging from 10 to 50 mM .
  • Inhibition of Helicobacter pylori : BSS has been demonstrated to inhibit H. pylori growth by downregulating virulence factors like CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . This action is crucial for its role in treating gastric ulcers.
  • Cytoprotective Effects : The compound promotes mucosal healing by preventing bacteria from adhering to gastric epithelial cells, thereby reducing intestinal secretion and fluid loss. It also enhances fluid and electrolyte reabsorption .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been extensively studied. A summary of its activity against various pathogens is presented in the following table:

Pathogen Efficacy Reference
Escherichia coliSignificant growth inhibition
Salmonella spp.Effective at reducing viable counts
Shigella spp.Inhibitory effects observed
Clostridium difficileReduced infectivity by 2.7 logs
NorovirusDecreased RNA levels by ≥47.3%

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Treatment of Traveler's Diarrhea : A clinical trial demonstrated that patients receiving this compound experienced significant symptom relief compared to controls, highlighting its effectiveness in managing acute gastrointestinal infections.
  • Management of Peptic Ulcers : In patients with ulcers caused by H. pylori, this compound was used as part of a combination therapy that included antibiotics. This approach not only reduced ulcer symptoms but also contributed to the eradication of the bacteria .
  • Pediatric Applications : A study focused on the safety and efficacy of this compound in children with acute diarrhea showed promising results, with minimal side effects reported .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • A study involving integrative proteomic and metabolomic analyses revealed that bismuth compounds disrupt multiple metabolic pathways in H. pylori, affecting growth and virulence .
  • Another investigation highlighted the compound's ability to form insoluble salts in the gastrointestinal tract, which contributes to its prolonged action against pathogens without significantly affecting normal gut flora .

Properties

CAS No.

5798-98-1

Molecular Formula

C21H15BiO9

Molecular Weight

620.3 g/mol

IUPAC Name

bismuth;2-carboxyphenolate

InChI

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChI Key

REKWPXFKNZERAA-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.